Thiazolo[4,5-c]pyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[4,5-c]pyridine-2-thiol is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential biological and pharmacological activities. The fusion of thiazole and pyridine rings creates a unique scaffold that can be modified to produce a variety of derivatives with diverse properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridine-2-thiol typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acids and phosphorus oxychloride . This reaction proceeds under mild conditions and yields the desired this compound in reasonable yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a thioether.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Thiazolo[4,5-c]pyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thiazolo[4,5-c]pyridine-2-thiol involves its interaction with various molecular targets and pathways. For instance, some derivatives have been found to inhibit phosphoinositide 3-kinase (PI3K) by forming strong interactions with the enzyme’s active site . This inhibition can lead to the modulation of signaling pathways involved in cell growth and survival, making these compounds potential candidates for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: This compound shares a similar fused ring structure but differs in the position of the sulfur atom.
Thiazolo[5,4-d]pyrimidine: Another related compound with a different arrangement of the nitrogen and sulfur atoms within the fused ring system.
Uniqueness
Thiazolo[4,5-c]pyridine-2-thiol is unique due to its specific ring fusion and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .
Biological Activity
Thiazolo[4,5-c]pyridine-2-thiol is a heterocyclic compound characterized by the fusion of a thiazole and pyridine ring, with a thiol group at the 2-position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula: C6H4N2S2
- Molecular Weight: Approximately 168.2 g/mol
- Key Features:
- Fused thiazole and pyridine rings
- Presence of a thiol group (-SH)
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition: It has been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a critical role in cell signaling pathways related to growth and survival.
- Antimicrobial Activity: The compound demonstrates promising antimicrobial properties against various bacteria and fungi, suggesting potential applications in agriculture as fungicides or herbicides.
- Antiproliferative Effects: Research indicates that this compound derivatives can inhibit cancer cell proliferation, particularly in human liver and colon cancer cells .
Antimicrobial Activity
This compound has been evaluated for its effectiveness against microbial pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi.
Anticancer Properties
Several derivatives of this compound have been synthesized and tested for their antiproliferative activity against various cancer cell lines:
- Cell Lines Tested: HCT-116 (colon cancer), HepG-2 (liver cancer), MCF-7 (breast cancer).
- Findings: Some derivatives exhibited selective cytotoxicity towards cancer cells while showing low toxicity towards normal cells, indicating a favorable safety profile for potential anticancer agents .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Thiazolo[4,5-b]pyridine | Fused Thiazole-Pyridine | Different biological activities due to structural variations |
Thiazolo[3,2-a]pyrimidine | Fused Thiazole-Pyrimidine | Known for antiviral properties |
Thiazolidinone Derivatives | Thiazole-based | Used in drug design due to varied activities |
The unique arrangement of sulfur and nitrogen atoms in this compound influences its reactivity and biological interactions compared to similar compounds. For instance, the presence of a thiol group enhances its potential for redox reactions, which is critical in various biological processes.
Case Studies
-
In vitro Studies on Anticancer Activity:
- A study synthesized several thiazolo[4,5-c]pyridine derivatives and evaluated their anticancer activity using the MTT assay. The results indicated that specific compounds had significant antiproliferative effects on HCT-116 and HepG-2 cells while maintaining low toxicity against normal fibroblast cells .
- Docking Studies:
Properties
IUPAC Name |
3H-[1,3]thiazolo[4,5-c]pyridine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-6-8-4-3-7-2-1-5(4)10-6/h1-3H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMAXWYCUREYBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570236 |
Source
|
Record name | [1,3]Thiazolo[4,5-c]pyridine-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65128-66-7 |
Source
|
Record name | [1,3]Thiazolo[4,5-c]pyridine-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.